molecular formula C11H15NO3 B14599816 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- CAS No. 61155-53-1

1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)-

Cat. No.: B14599816
CAS No.: 61155-53-1
M. Wt: 209.24 g/mol
InChI Key: FISMAGXKWLAPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound is known for its unique chemical structure, which includes a morpholine ring attached to the benzene ring. The presence of the morpholine ring imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-benzenediol and 4-methylphenol as the primary starting materials.

    Reaction with Morpholine: The 4-methylphenol is reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.

    Oxidation: The resulting intermediate is then oxidized to form the final product, 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)-.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones are the major products formed during oxidation.

    Reduction: Hydroquinones are the primary products of reduction reactions.

    Substitution: The products of substitution reactions depend on the nature of the substituent introduced.

Scientific Research Applications

1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It modulates pathways related to cell signaling, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcatechol: Similar in structure but lacks the morpholine ring.

    3,4-Dihydroxytoluene: Another catechol derivative with different substituents.

    Homocatechol: A catechol with a different substitution pattern.

Uniqueness

1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61155-53-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-methyl-5-morpholin-4-ylbenzene-1,2-diol

InChI

InChI=1S/C11H15NO3/c1-8-6-10(13)11(14)7-9(8)12-2-4-15-5-3-12/h6-7,13-14H,2-5H2,1H3

InChI Key

FISMAGXKWLAPBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCOCC2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.